Carbonic Anhydrase II Inhibition: 7,000-Fold Reduction vs. Topiramate Eliminates Major Tolerability Liability
JNJ-26489112 was designed to retain the anticonvulsant efficacy of topiramate while eliminating carbonic anhydrase inhibition, the mechanism responsible for several of topiramate's dose-limiting side effects. JNJ-26489112 exhibits extremely weak inhibition of human CA-II (IC50 = 35 μM) compared to topiramate's potent inhibition (IC50 ≈ 5 nM) [1]. This reduction in CA-II inhibitory activity by a factor of approximately 7,000 translates to an expected reduction in metabolic acidosis, nephrolithiasis, paresthesia, and cognitive impairment [1].
| Evidence Dimension | Carbonic anhydrase II (CA-II) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 35 μM (35,000 nM) |
| Comparator Or Baseline | Topiramate: ~5 nM |
| Quantified Difference | ~7,000-fold weaker CA-II inhibition for JNJ-26489112 |
| Conditions | Human CA-II enzymatic assay |
Why This Matters
Eliminating CA-II inhibition removes a major tolerability and safety concern associated with topiramate, enabling broader patient applicability and potentially higher dosing flexibility in research and clinical settings.
- [1] McComsey DF, Smith-Swintosky VL, Parker MH, Brenneman DE, Malatynska E, White HS, et al. Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). J Med Chem. 2013 Nov 27;56(22):9019-30. View Source
